4-(trifluoromethyl)isoquinolin-3-amine
Description
Properties
CAS No. |
1581266-47-8 |
|---|---|
Molecular Formula |
C10H7F3N2 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective Nitration
Inspired by the synthesis of 4-methyl-3-trifluoromethyl phenylamine , nitration of 2-(trifluoromethyl)toluene with nitric acid in sulfuric acid at 0–60°C produces 4-nitro-2-trifluoromethyl toluene (97% yield). Translating this to isoquinoline systems, nitration of 4-(trifluoromethyl)isoquinoline under controlled conditions could target position 3, leveraging the electron-withdrawing effect of the CF₃ group to direct nitration.
Catalytic Reduction
Subsequent reduction of the nitro group employs iron powder in hydrochloric acid at 70°C, yielding the amine with 61% efficiency in phenylamine analogs. For 4-(trifluoromethyl)-3-nitroisoquinoline , hydrogenation over palladium on carbon or Raney nickel in methanol could achieve similar results.
Table 2: Nitration-Reduction Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–60°C, 2h | 97% | |
| Reduction | Fe/HCl, H₂O, 70°C, 16h | 61% |
Cyclization Methods for Isoquinoline Core Assembly
Pomeranz-Fritsch Reaction
This classical method constructs the isoquinoline ring from benzaldehyde derivatives. Starting with 2-(trifluoromethyl)benzaldehyde , condensation with aminoacetaldehyde dimethyl acetal forms a tetrahydroisoquinoline intermediate, which undergoes acid-catalyzed cyclization (e.g., H₂SO₄ at 100°C) to yield 4-(trifluoromethyl)isoquinoline . Subsequent nitration at position 3 and reduction would introduce the amine group.
Bischler-Napieralski Reaction
Alternative cyclization via the Bischler-Napieralski reaction involves treating β-phenylethylamides with phosphoryl chloride (POCl₃) to form dihydroisoquinolines, which are oxidized to isoquinolines. Introducing a trifluoromethyl group at the phenyl ring prior to cyclization ensures its incorporation at position 4.
Halogenation-Amination Pathways
Directed Ortho Metalation
Employing a directing group (e.g., amide) at position 3 enables lithiation at position 4, followed by reaction with trifluoromethylating agents like TMSCF₃. Subsequent removal of the directing group reveals the amine. This method offers precise control but requires multi-step protection-deprotection sequences.
Radical Trifluoromethylation
Recent advances in photoredox catalysis allow radical trifluoromethylation of haloarenes. For example, 3-bromoisoquinoline reacts with CF₃I under blue light irradiation in the presence of a ruthenium catalyst, yielding 3-bromo-4-(trifluoromethyl)isoquinoline , which undergoes amination as described in Section 1.2.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Palladium-Catalyzed | High regioselectivity | Costly catalysts | 75–90% |
| Nitration-Reduction | Simple reagents | Limited nitro positioning | 50–70% |
| Cyclization | Direct ring formation | Harsh acidic conditions | 60–80% |
| Radical CF₃ Introduction | Mild conditions | Requires specialized setups | 40–65% |
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)isoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydroisoquinolines, and various substituted isoquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry
4-(Trifluoromethyl)isoquinolin-3-amine exhibits promising biological activities, which include:
- Antimicrobial Properties : Research indicates that compounds with isoquinoline structures can inhibit the growth of various bacterial strains.
- Anticancer Activity : Studies have shown that derivatives of isoquinolines can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are crucial for catalysis and material science applications. The ability of the trifluoromethyl group to enhance ligand properties allows for the development of more efficient catalysts .
Materials Science
This compound is utilized in the development of advanced materials such as:
- Organic Light-Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLED technology, where it can contribute to improved efficiency and stability.
- Sensors : Its chemical reactivity allows it to be incorporated into sensors for detecting various analytes .
Agricultural Applications
The compound's derivatives have been explored for their herbicidal properties. Trifluoromethylated compounds are known to exhibit high herbicidal activity against specific weed species, making them valuable in agrochemical formulations .
Case Study 1: Anticancer Activity
A study demonstrated that this compound derivatives showed significant cytotoxic effects against human cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in anticancer drug development.
Case Study 2: Coordination Complexes
Research on coordination complexes formed with this compound revealed enhanced catalytic activity in C–H activation reactions. These findings suggest that the compound can be utilized to develop more effective catalysts for organic synthesis.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)isoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects . The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 4-(difluoromethyl)isoquinoline
- 4-(trifluoromethyl)quinoline
- 4-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 4-(trifluoromethyl)isoquinolin-3-amine exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it more effective in various applications . Additionally, the isoquinoline framework provides a versatile platform for further functionalization and modification .
Q & A
[Basic] What are the key considerations in designing a synthetic route for 4-(trifluoromethyl)isoquinolin-3-amine, and what intermediates are typically involved?
The synthesis involves multi-step reactions starting with functionalized isoquinoline precursors. Key intermediates include halogenated or trifluoromethyl-substituted aromatic rings introduced via cross-coupling or nucleophilic substitution. For example, palladium-catalyzed coupling (as used in for a related compound) can install substituents, while protecting groups (e.g., Boc) safeguard the amine during reactions . Optimizing reaction conditions (e.g., temperature, catalyst loading) is critical due to steric hindrance from the trifluoromethyl group .
[Basic] Which analytical techniques reliably confirm the structure and purity of this compound?
Use 1H/13C NMR to verify proton/carbon environments, focusing on trifluoromethyl signals (δ ~110–125 ppm in 13C NMR). LCMS/HRMS confirms molecular ions (e.g., m/z 757 [M+H]+ in for a related compound) . HPLC with UV detection (e.g., retention time 1.23 minutes under SQD-FA05 conditions in ) ensures purity >95% . X-ray crystallography provides definitive structural confirmation if crystals are obtainable .
[Advanced] How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
SAR strategies include:
- Trifluoromethyl substitution : Replace -CF3 with -Cl or -OCF3 to assess electronic effects ( highlights isosteric replacements impacting binding) .
- Core modifications : Introduce electron-withdrawing/donating groups at C-4/C-5 of the isoquinoline.
- Amine functionalization : Alkylation/acylation to modulate solubility.
High-throughput screening against targets (e.g., kinases) coupled with molecular docking (e.g., AutoDock Vina in ) identifies critical binding motifs . Validate with dose-response curves (IC50) and selectivity profiling.
[Advanced] How can contradictions in reported biological activities of analogs be resolved?
Address discrepancies by:
- Re-synthesizing compounds using published protocols (e.g., Pd-mediated coupling in ) with rigorous purity checks .
- Standardizing assays : Use uniform cell lines (e.g., NCI-60 panel in ) and orthogonal methods (e.g., SPR vs. cellular IC50) .
- Quantifying solubility : LCMS-measured dissolved fractions prevent false negatives.
Meta-analyses of LogP/pKa (via tools like MarvinSketch) explain divergent activities due to physicochemical properties .
[Basic] What in vitro models are suitable for preliminary evaluation of therapeutic potential?
- Oncology : Screen against NCI-60 or PDX cells using MTT/WST-1 assays (0.1–100 μM, 48–72 hours) with controls like doxorubicin ( ) .
- Infectious diseases : Test MIC against resistant strains (e.g., MRSA).
Include selectivity screens (e.g., HEK293 cells) and apoptosis markers (Annexin V).
[Advanced] How can computational methods improve pharmacokinetic properties?
- Molecular dynamics (MD) : Model cytochrome P450 interactions to predict metabolic stability.
- ADME prediction : Tools like QikProp calculate Caco-2 permeability and BBB penetration.
- Quantum mechanics (QM) : DFT identifies electrophilic centers prone to conjugation ( ’s docking studies guide substitutions) .
- Machine learning : Train models on PubChem data ( ) to predict solubility/bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
